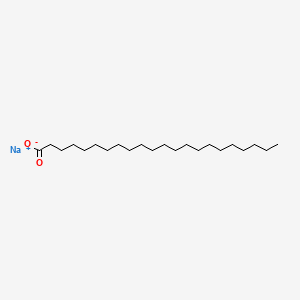
Sodium docosanoate
Vue d'ensemble
Description
It is a long-chain fatty acid salt with the molecular formula C22H43NaO2 and a molecular weight of 362.57 g/mol . This compound is typically found as a white crystalline solid and is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium docosanoate can be synthesized through the neutralization of docosanoic acid (behenic acid) with sodium hydroxide. The reaction typically involves dissolving behenic acid in water at elevated temperatures (around 90°C) and then adding an aqueous solution of sodium hydroxide while stirring. The reaction mixture is then cooled and stirred to obtain the this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors where behenic acid is neutralized with sodium hydroxide, followed by purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium docosanoate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form docosanoic acid.
Saponification: Can be hydrolyzed to produce docosanoic acid and sodium hydroxide.
Oxidation: Undergoes oxidation reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid for neutralization reactions.
Bases: Sodium hydroxide for saponification.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Major Products:
Docosanoic Acid: Formed during neutralization and saponification.
Alcohols/Ketones: Formed during oxidation reactions.
Applications De Recherche Scientifique
Sodium docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid bilayers and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations as an excipient and in the preparation of drug delivery systems.
Industry: Used in the manufacture of cosmetics, detergents, and lubricants due to its surfactant properties
Mécanisme D'action
The primary mechanism of action of sodium docosanoate is its surfactant effect. As a surfactant, it reduces the surface tension of aqueous solutions, allowing for better mixing of water and oils. This property is particularly useful in emulsification processes. In biological systems, this compound can interact with lipid membranes, altering their properties and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Sodium Stearate: Another long-chain fatty acid salt with similar surfactant properties.
Sodium Palmitate: A shorter-chain fatty acid salt used in similar applications.
Sodium Oleate: An unsaturated fatty acid salt with different chemical reactivity.
Uniqueness: Sodium docosanoate is unique due to its long carbon chain, which provides distinct physical and chemical properties compared to shorter-chain fatty acid salts. Its high melting point and stability make it suitable for applications requiring robust surfactants .
Propriétés
Numéro CAS |
5331-77-1 |
|---|---|
Formule moléculaire |
C22H44NaO2 |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
sodium;docosanoate |
InChI |
InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |
Clé InChI |
NILBZLMLWALYTH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
5331-77-1 |
Numéros CAS associés |
112-85-6 (Parent) |
Synonymes |
ehenic acid behenic acid, aluminum salt behenic acid, barium salt behenic acid, cadmium salt behenic acid, ferrium (+3) salt behenic acid, lithium salt behenic acid, potassium salt behenic acid, silver (+1) salt behenic acid, sodium salt behenic acid, zinc salt docosanoic acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













